3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid is a boronic acid derivative notable for its unique structural features and potential applications in medicinal chemistry. This compound, identified by the CAS Number 2377608-48-3, has garnered attention due to its possible role in drug development, particularly in targeting specific biological pathways.
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid is classified as an organic boron compound. It falls under the category of phenylboronic acids, which are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other nucleophiles.
The synthesis of 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid typically involves several steps:
The synthetic pathway may involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions could be monitored using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation .
The molecular structure of 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid features:
The linear formula for this compound is , indicating it contains carbon, hydrogen, boron, bromine, nitrogen, and oxygen atoms. Its molecular weight is approximately 303.09 g/mol .
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid can participate in various chemical reactions typical of boronic acids:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of bases like sodium hydroxide or potassium carbonate during reactions.
The mechanism by which 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid exerts its effects in biological systems may involve:
Research into similar compounds suggests that modifications in the structure can significantly alter biological activity and specificity towards target proteins or pathways.
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid is expected to have:
The chemical properties include:
Relevant data on solubility and stability should be confirmed through empirical testing under controlled conditions.
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid has potential applications in:
The strategic incorporation of the 1,4-dioxa-8-azaspiro[4.5]decane moiety into boronic acid architectures represents a deliberate effort to enhance molecular complexity while preserving boron reactivity. This spirocyclic system features a ketal-protected cyclohexanone structure that confers rigid three-dimensional geometry and improved solubility profiles compared to planar aromatic boronic acids. The ketal group’s orthogonality to boronic acid reactivity enables chemoselective transformations critical for pharmaceutical intermediates [1] [6]. Notably, the spirocyclic amine nitrogen serves as a versatile handle for introducing structural diversity through N-alkylation or arylation, enabling precise modulation of steric and electronic properties. The bicyclic ketal structure exhibits remarkable stability under both acidic and basic conditions (pH 2–10), making it suitable for diverse synthetic workflows [6].
Table 1: Structural Features of Key Spirocyclic Boronic Acid Derivatives
Compound | Core Structural Motif | Key Properties |
---|---|---|
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid | Spirocyclic ketal with meta-boronic acid | Refrigerated storage (2-8°C); 95% purity |
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)boronic acid | Spirocyclic ketal with phenylboronic acid | Cold-chain transportation; CAS 2377605-82-6 |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone | Spiro ketal with benzophenone core | CAS 898757-76-1; ambient synthesis conditions |
The coexistence of electrophilic bromide and nucleophilic boronic acid in this compound creates exceptional versatility for iterative cross-coupling, particularly Suzuki-Miyaura reactions. The bromine substituent demonstrates superior oxidative addition kinetics with palladium(0) catalysts due to its positioning meta to the electron-rich spirocyclic amine. This electronic configuration prevents catalyst poisoning often observed with ortho-amine functionalities. Optimal catalytic systems employ Pd(PPh₃)₄ or XPhos-Pd-G2 in mixed solvent systems (toluene/ethanol/water, 4:1:1) at 60-80°C, achieving coupling efficiencies >85% based on analogous spirocyclic systems [3] . Crucially, the boronic acid moiety requires strict oxygen-free handling during coupling reactions—achieved via degassing protocols and inert atmosphere maintenance—to prevent protodeboronation side reactions. The compound’s refrigerated storage requirement (-20°C) directly correlates with boronic acid stability, with decomposition rates increasing 5-fold at room temperature [1] [5].
Table 2: Catalyst Screening for Suzuki-Miyaura Coupling Compatibility
Catalyst System | Base | Solvent Ratio (v/v) | Yield Range | Side Products |
---|---|---|---|---|
Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 75-88% | Homocoupling (<5%) |
XPhos-Pd-G2 (2 mol%) | CsF (2.5 eq) | Dioxane/H₂O (5:1) | 82-91% | Protodeboronation (3-8%) |
Pd(OAc)₂/SPhos (4 mol%) | K₃PO₄ (3 eq) | THF/H₂O (3:1) | 68-77% | Dehalogenation (10-15%) |
Installing the bromine and boronic acid groups with precise regiocontrol presents significant synthetic challenges. The preferred route employs regioselective bromination preceding boronation. Meta-directing effects dominate: the strongly electron-donating spirocyclic amine group directs electrophilic bromination exclusively to its meta positions through a combination of resonance and inductive effects. Using bromine (1.05 eq) in DCM at -78°C achieves >95% regioselectivity for the 1,3,5-trisubstituted arene pattern [1] [2]. Subsequent boronation leverages the ortho-directing capability of the bromide substituent: treatment with n-BuLi (-78°C, THF) followed by triisopropyl borate yields the boronic acid after acidic workup. Crucially, the ketal group remains intact under these conditions due to its stability toward organolithium reagents at low temperatures. Final purification employs recrystallization from ethanol/water mixtures to achieve ≥95% purity, with residual palladium levels maintained at <10 ppm [1] [5].
Table 3: Regioselective Bromination Optimization
Electrophile | Temperature | Solvent | Regioselectivity | Yield | Key Side Reaction |
---|---|---|---|---|---|
Br₂ (1.0 eq) | -78°C | DCM | >95% meta | 89% | Dibromination (<3%) |
NBS (1.1 eq) | 0°C | Acetonitrile | 82% meta | 76% | Benzylic bromination (12%) |
Br₂ (1.2 eq) | 25°C | Chloroform | 78% meta | 70% | Ketal hydrolysis (8%) |
The 1,4-dioxa-8-azaspiro[4.5]decane unit functions as a dual-purpose protecting group that simultaneously masks both a ketone carbonyl and secondary amine. The ethylene ketal protects the ketone against nucleophilic attack and reduction while conferring enhanced crystallinity to intermediates. This protection strategy proves essential during boronic acid installation, where unprotected ketones would undergo undesirable addition reactions with organometallic reagents [6] [9]. The spirocyclic amine’s moderate basicity (pKₐ ~8.2) prevents protonation under Suzuki coupling conditions, maintaining its electronic influence on the aromatic ring. Deprotection occurs selectively in stages: aqueous acid hydrolysis (1M HCl, 60°C) cleaves the ketal first to yield the corresponding cyclohexanone, while the amine remains protected as its hydrochloride salt. Subsequent alkaline treatment (pH 10) liberates the free amine without affecting the boronic acid functionality. This orthogonal deprotection strategy enables selective functionalization of either the amine or carbonyl group in downstream derivatization [6] [3].
The ketal’s exceptional stability is evidenced by its integrity during diverse transformations, including:
However, prolonged exposure to strong acids (pH <2) or Lewis acids (BF₃·Et₂O) triggers ketal hydrolysis, necessitating pH-controlled reaction design. The protecting group’s liquid physical state (density 1.117 g/mL, bp 108-111°C/26 mmHg) facilitates its introduction in early synthetic stages [6].
Table 4: Ketal Deprotection Conditions and Selectivity
Deprotection Agent | Conditions | Ketal Cleavage | Amine Deprotection | Boronic Acid Stability |
---|---|---|---|---|
1M HCl | 60°C, 2h | Complete | Partial (as salt) | Stable |
10% TFA/DCM | RT, 30min | Complete | None | Stable |
PPTS/acetone/H₂O | Reflux, 8h | >95% | None | Partial decomposition |
BF₃·Et₂O (2 eq) | DCM, 0°C, 1h | Complete | None | Unstable |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3